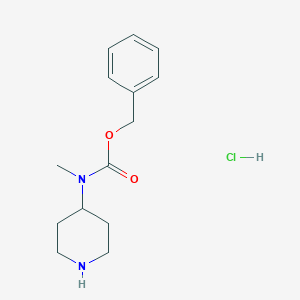

![molecular formula C8H4F3N3O2 B175662 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione CAS No. 168123-87-3](/img/structure/B175662.png)

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

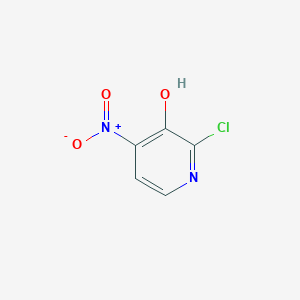

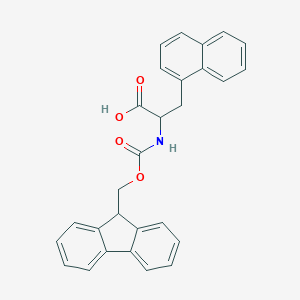

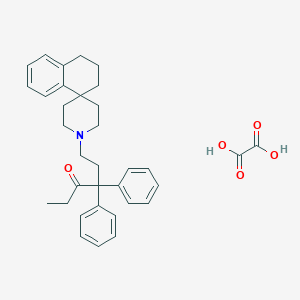

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione is a heterocyclic compound . It has the molecular formula C8H4F3N3O2 and a molecular weight of 231.13 .

Synthesis Analysis

The synthesis of pyrido[2,3-b]pyrazine derivatives, including 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione, has been reported . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR .Molecular Structure Analysis

The molecular structure of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione has been established using various techniques . The compound has a molecular formula of C8H4F3N3O2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione include a molecular weight of 231.13 . Further details about its physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Nitrogen Heterocycles : Research has shown that trifluoromethyl groups can stabilize covalently bound hydrates in nitrogen heterocycles. The compound, among others, has been used to investigate the stabilization effects of trifluoromethyl groups, showing that it exists in both aromatic and stable, neutral covalent dihydrate forms under certain conditions (Cushman, Wong, & Bacher, 1986).

Heterocyclic Analogues : The compound also plays a role in the synthesis of heterocyclic analogues of phthalhydrazides, demonstrating its utility in creating N-oxides of cyclic hydrazides of pyridine and pyrazine o-dicarboxylic acids (Paul, 1984).

Catalysis in Synthesis : A study highlights the use of ammonium bifluoride as an efficient catalyst for the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines, showcasing the compound's relevance in facilitating chemical reactions (Lassagne et al., 2015).

Applications in Material Science and Biology

Semiconductor Research : The compound has been incorporated into the synthesis of conjugated donor-acceptor copolymer semiconductors, indicating its potential in the development of materials with specific photophysical and electrochemical properties for electronics (Wu, Kim, Champion, & Jenekhe, 2008).

Electrochemical Reduction : Studies on the electrochemical reduction of pyrido[2,3-b]pyrazines have provided insights into the formation of dihydro derivatives, contributing to our understanding of the compound's behavior in redox reactions (Armand, Chekir, & Pinson, 1978).

Novel Therapeutic Applications

KRAS Inhibitors for Cancer Therapy : Recent advancements include the development of new 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives as KRAS covalent inhibitors, highlighting its potential in cancer therapy and diseases associated with KRAS activity (De, 2022).

Nox Inhibitors for Pulmonary Fibrosis : The compound has been part of the synthesis of pyrazolo-pyrido-diazepine dione derivatives, demonstrating significant potential as therapeutics in idiopathic pulmonary fibrosis by targeting Nox4 and Nox1 isoforms (Gaggini et al., 2011).

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O2/c9-8(10,11)3-1-4-5(12-2-3)14-7(16)6(15)13-4/h1-2H,(H,13,15)(H,12,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOZYDUFQQOSLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)C(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445414 |

Source

|

| Record name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione | |

CAS RN |

168123-87-3 |

Source

|

| Record name | 7-(trifluoromethyl)-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)